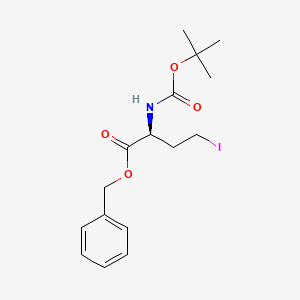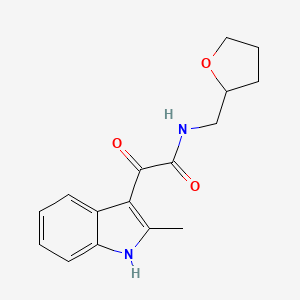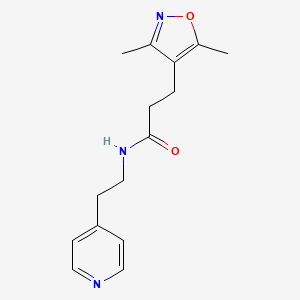![molecular formula C9H12N2O2 B2573298 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1550791-78-0](/img/structure/B2573298.png)
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione, also known as abacavir, is a synthetic nucleoside analogue and potent antiretroviral drug used to treat HIV infection. It has been identified as a novel TRPV1 antagonist .
Synthesis Analysis
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione involves the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea . This resulted in the discovery of a novel series of potent antagonists of TRPV1 .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione is characterized by a tetrahydro-pyrimdoazepine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include the utilization of a tetrahydro-pyrimdoazepine core as a bioisosteric replacement for a piperazine-urea .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione include good in vitro and in vivo potency and acceptable physical properties .Aplicaciones Científicas De Investigación
Biological Control of Botrytis Cinerea
The compound has been associated with the biological control of Botrytis cinerea, a type of fungus that causes grey mold in many plant species . The compound was found to have inhibitory effects on this pathogenic fungus, suggesting its potential use in agricultural applications for disease control .
Antimicrobial Activity
Some derivatives of the compound have shown significant antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also demonstrated antifungal activity . This could make it a valuable tool in the treatment of fungal infections, as well as in the protection of crops from fungal pathogens .
CCR2 Antagonism
The compound has been identified as a potential antagonist of the chemokine CC receptor subtype 2 (CCR2) . CCR2 has been implicated in various diseases, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . Therefore, the compound could potentially be used in the development of new treatments for these conditions .
Chemical Research
The compound is used in chemical research, particularly in the study of its synthesis and properties . Its unique structure makes it a subject of interest in the field of organic chemistry .
Pharmaceutical Research
The compound’s biological activities suggest that it could be used in the development of new drugs . Its potential applications in treating various diseases make it a valuable compound in pharmaceutical research .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-7-4-2-1-3-5-11(7)9(13)10-8/h6H,1-5H2,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFESKVLXBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)NC(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)



![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2573226.png)


![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)
![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
